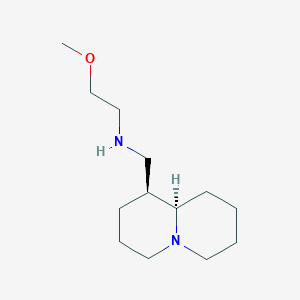
n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom. The presence of a chlorine atom at the 2-position of the pyridine ring and the oxalate salt form makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloropyridine with a suitable alkylating agent to form the intermediate 2-chloropyridin-3-ylmethyl chloride.
Amination: The intermediate is then reacted with isopropylamine under controlled conditions to form n-((2-Chloropyridin-3-yl)methyl)propan-2-amine.
Salt Formation: Finally, the amine compound is treated with oxalic acid to form the oxalate salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various biological targets.
Industry: The compound can be used in the production of specialty chemicals, including intermediates for dyes, pigments, and other industrial products.
作用機序
The mechanism of action of n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the amine group allows the compound to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloropyridine: A simpler compound with a similar pyridine ring structure but lacking the amine and oxalate groups.
n-((2-Bromopyridin-3-yl)methyl)propan-2-amine oxalate: A bromine-substituted analog with potentially different reactivity and biological activity.
n-((2-Chloropyridin-3-yl)methyl)butan-2-amine oxalate: A compound with a longer alkyl chain, which may affect its physical and chemical properties.
Uniqueness
n-((2-Chloropyridin-3-yl)methyl)propan-2-amine oxalate is unique due to the specific combination of the chlorine-substituted pyridine ring, the amine group, and the oxalate salt form. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2.C2H2O4/c1-7(2)12-6-8-4-3-5-11-9(8)10;3-1(4)2(5)6/h3-5,7,12H,6H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKWYNRVFXWEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(N=CC=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
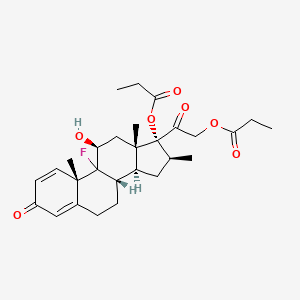
![2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane](/img/structure/B8023813.png)


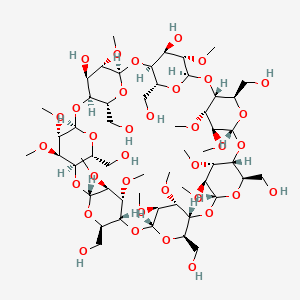
![2,2'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methylphenol]](/img/structure/B8023838.png)
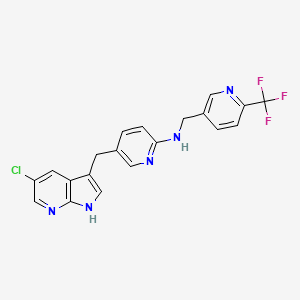

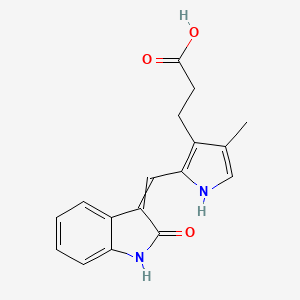
![(1S,2S,3R,13S)-7-nitro-18-oxo-11,19-diazapentacyclo[11.7.1.02,11.05,10.014,19]henicosa-5(10),6,8,14,16-pentaene-3-carboxylic acid](/img/structure/B8023872.png)

